molecular formula C12H8ClF2NO B1328280 3-Chloro-2-(3,4-difluorophenoxy)aniline CAS No. 946682-44-6

3-Chloro-2-(3,4-difluorophenoxy)aniline

Cat. No. B1328280
CAS RN: 946682-44-6
M. Wt: 255.65 g/mol
InChI Key: AJMQBVCSOYZLTC-UHFFFAOYSA-N
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Description

3-Chloro-2-(3,4-difluorophenoxy)aniline is a chemical compound with the molecular formula C12H8ClF2NO . It has a molecular weight of 255.65 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-(3,4-difluorophenoxy)aniline can be represented by the SMILES notation: C1=CC(=C(C(=C1)Cl)OC2=CC(=C(C=C2)F)F)N . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.


Physical And Chemical Properties Analysis

3-Chloro-2-(3,4-difluorophenoxy)aniline has a molecular weight of 255.65 and a molecular formula of C12H8ClF2NO . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Proteomics Research

3-Chloro-2-(3,4-difluorophenoxy)aniline: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound can be used as a biochemical tool to modify proteins or to act as a building block in synthesizing more complex molecules that interact with proteins for investigative purposes .

Mechanism of Action

Pharmacokinetics

The compound’s molecular weight (29211 g/mol ) suggests that it may be well-absorbed following oral administration. The presence of the chloro and difluorophenoxy groups may influence the compound’s distribution within the body, its metabolism by liver enzymes, and its excretion.

Action Environment

The action, efficacy, and stability of 3-Chloro-2-(3,4-difluorophenoxy)aniline can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues .

properties

IUPAC Name

3-chloro-2-(3,4-difluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO/c13-8-2-1-3-11(16)12(8)17-7-4-5-9(14)10(15)6-7/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMQBVCSOYZLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=CC(=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(3,4-difluorophenoxy)aniline

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